molecular formula C9H7N3O4 B1424148 methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190322-85-0

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1424148
CAS No.: 1190322-85-0
M. Wt: 221.17 g/mol
InChI Key: ADTKTDMUOWLASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical research. The presence of both nitro and ester functional groups in this molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the nitration of a pyridine derivative, followed by esterification. For example, 2-methyl-3-nitroaniline can be used as a starting material, which undergoes cyclization in the presence of sodium nitrite and potassium iodide to form the desired pyrrolopyridine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also crucial to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Pyrrolopyridines: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Formed from ester hydrolysis.

Scientific Research Applications

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The exact mechanism of action of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ester group may also play a role in facilitating cellular uptake and distribution.

Comparison with Similar Compounds

Uniqueness: Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Biological Activity

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (C₉H₇N₃O₄) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo-pyridine core structure with a nitro substituent at the 3-position and a carboxylate group at the 6-position. The compound's molecular formula is C₉H₇N₃O₄, and it has a molecular weight of approximately 195.17 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For example, related compounds have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Enzyme Inhibition

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound can bind to DYRK1A and potentially other kinases, modulating their activity and influencing signaling pathways involved in cell proliferation and survival.
  • Antioxidant Activity : In addition to enzyme inhibition, it has demonstrated antioxidant properties in various assays, suggesting a role in mitigating oxidative stress .

Case Studies

StudyFindings
DYRK1A Inhibition Methyl 3-nitro derivatives showed potent inhibition of DYRK1A with IC50 values in the nanomolar range. The study utilized classical docking studies for validation .
Antimicrobial Activity Compounds derived from pyrrole structures were tested against bacterial strains, showing MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
Antioxidant Properties Assays demonstrated that the compound exhibits significant antioxidant activity, contributing to its potential therapeutic applications .

Properties

IUPAC Name

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-8(11-3-5)7(4-10-6)12(14)15/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTKTDMUOWLASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 5
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.